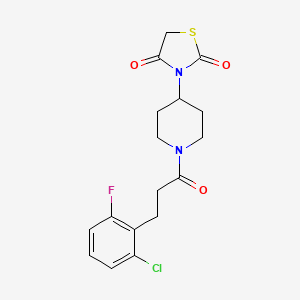
3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is a chemical compound that belongs to the class of thiazolidinediones. It has been extensively studied for its potential applications in scientific research, particularly in the field of drug discovery and development.
Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds related to thiazolidine-2,4-dione, such as those obtained through reactions with various benzaldehydes and indoles, have been explored for their anticancer properties. A study synthesized derivatives displaying significant activity against MCF-7 human breast cancer cell lines, indicating potential as anticancer agents. One compound, in particular, showed strong activity due to the presence of a nitro group, suggesting its effectiveness in inhibiting topoisomerase-I enzyme (Kumar & Sharma, 2022).
Antimicrobial Activity
Thiazolidine-2,4-dione derivatives have been synthesized and assessed for their antimicrobial efficacy. One study produced a series of derivatives through Knoevenagel condensation and evaluated their antibacterial and antifungal activities. These compounds demonstrated significant activity against gram-positive bacteria and excellent antifungal properties, with some showing superior activity to commercially available drugs (Prakash et al., 2011).
Antitumor Evaluation
The synthesis of 1H-thieno[2,3-c]chromen-4(2H)-one derivatives via Knoevenagel condensation with thiazolidine-2,4-dione revealed moderate to good antitumor activity against various cancer cell lines. This highlights the potential of thiazolidine-2,4-dione derivatives in cancer treatment, offering a new avenue for antitumor drug development (Yu et al., 2017).
Fluorescent Sensing
In the context of detecting toxic chemicals like oxalyl chloride and phosgene, a fluorescent sensor incorporating a thiazolidine-based structure was developed. This sensor operates on a "turn-on" fluorescence mode triggered by intramolecular cyclization reactions, showcasing the versatility of thiazolidine derivatives in chemical sensing applications (Zhang et al., 2017).
Propiedades
IUPAC Name |
3-[1-[3-(2-chloro-6-fluorophenyl)propanoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O3S/c18-13-2-1-3-14(19)12(13)4-5-15(22)20-8-6-11(7-9-20)21-16(23)10-25-17(21)24/h1-3,11H,4-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHADYIJVENCUTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)CCC3=C(C=CC=C3Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

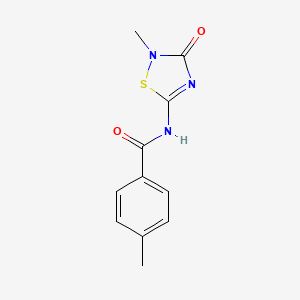
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide](/img/structure/B2390233.png)
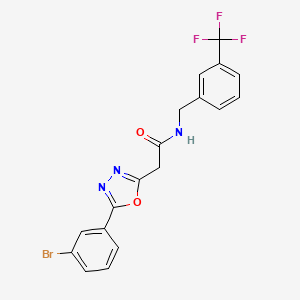
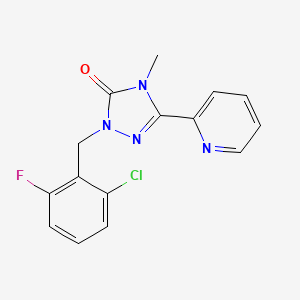
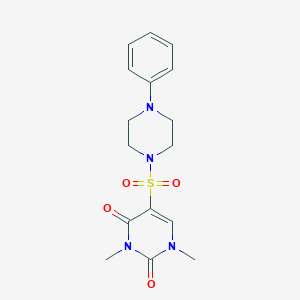
![2-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2390238.png)
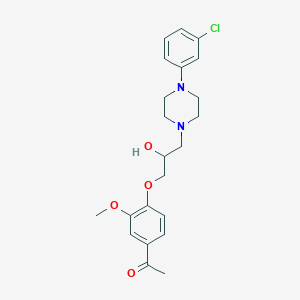
![5-Bromo-2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2390243.png)
![5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2390244.png)
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2390247.png)
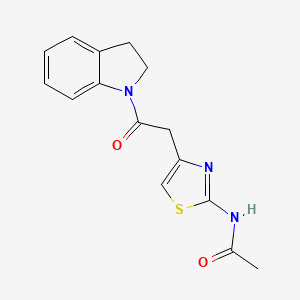
![1-((1-(2,5-difluorobenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2390249.png)
![2,6-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2390251.png)
![(3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2390253.png)